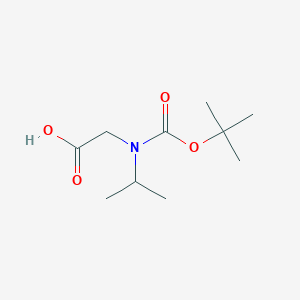

N-Boc-N-isopropylamino-acetic acid

概要

説明

N-Boc-N-isopropylamino-acetic acid is a chemical compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

N-Boc-N-isopropylamino-acetic acid can be synthesized through a multi-step process. One common method involves the protection of isopropylamine with a Boc group, followed by the reaction with chloroacetic acid. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions

N-Boc-N-isopropylamino-acetic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Coupling Reactions: It is often used in peptide coupling reactions, where the carboxyl group reacts with amines to form peptide bonds.

Common Reagents and Conditions

Hydrolysis: Common reagents include trifluoroacetic acid or hydrochloric acid under mild conditions.

Substitution: Reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used to activate the carboxyl group.

Coupling Reactions: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

Major Products

The major products formed from these reactions include deprotected amines, substituted derivatives, and peptide-linked compounds .

科学的研究の応用

Chemistry

N-Boc-N-isopropylamino-acetic acid serves as a crucial building block in the synthesis of complex organic molecules. It is commonly employed in:

- Peptide Synthesis : The compound is utilized in peptide coupling reactions where its carboxyl group reacts with amines to form peptide bonds. This application is vital for developing peptide-based drugs and probes.

- Organic Synthesis : It acts as a protecting group for amines during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions to reveal the free amine for further functionalization .

Biology

In biological research, this compound is used to prepare peptide-based probes and inhibitors. These compounds are essential for studying biological interactions and pathways:

- Peptide-Based Probes : They are critical for investigating protein interactions and functions in various biological systems.

- Inhibitors : The compound is involved in synthesizing inhibitors for enzymes such as arginase, which plays a significant role in the urea cycle. Such inhibitors are valuable for studying metabolic processes and developing therapeutic agents .

Medicine

In the pharmaceutical industry, this compound is important for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs):

- Drug Development : Its role in synthesizing bioactive compounds allows researchers to develop new drugs targeting specific diseases .

- Therapeutic Applications : Compounds derived from this compound have shown potential in treating various conditions due to their ability to inhibit specific enzymes or interact with biological targets .

Case Study 1: Peptide Inhibitors

Recent studies have demonstrated the effectiveness of this compound derivatives as inhibitors of arginase, showcasing their potential therapeutic applications in managing conditions like cancer and metabolic disorders. These compounds were tested for their inhibitory activity, revealing IC50 values that indicate significant efficacy against target enzymes .

Case Study 2: Drug Development

In drug development contexts, researchers have utilized this compound to synthesize novel compounds that exhibit promising activity against specific biological targets. For instance, modifications of this compound have led to the creation of bisubstrate inhibitors that show enhanced binding affinity and selectivity towards nicotinamide N-methyltransferase (NNMT), which is implicated in various diseases .

作用機序

The mechanism of action of N-Boc-N-isopropylamino-acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .

類似化合物との比較

Similar Compounds

Uniqueness

N-Boc-N-isopropylamino-acetic acid is unique due to its specific structure, which combines the Boc-protected amine with an isopropyl group and a carboxyl group. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .

生物活性

N-Boc-N-isopropylamino-acetic acid (N-Boc-N-IPA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of N-Boc-N-IPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

N-Boc-N-IPA has the molecular formula and is characterized by the following structural elements:

- N-Boc Group : A tert-butoxycarbonyl (Boc) protecting group that enhances the stability and solubility of the compound.

- Isopropylamine : Contributes to its lipophilicity and biological activity.

The biological activity of N-Boc-N-IPA primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino acid backbone suggests potential roles in:

- Enzyme Inhibition : Compounds similar to N-Boc-N-IPA have shown inhibitory effects on specific enzymes, which can be beneficial in treating diseases where these enzymes are overactive.

- Receptor Modulation : The isopropylamine moiety may facilitate interactions with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Case Studies

-

In Vivo Studies :

- A study focusing on the antibacterial effects of acetic acid derivatives highlighted their potential in treating infections in burn patients. Although N-Boc-N-IPA was not directly tested, the implications of such studies suggest that its structural similarities could confer similar antibacterial properties.

-

Enzyme Interaction Studies :

- Research on structurally related compounds has shown that modifications in the amino acid structure can lead to significant changes in enzyme inhibition profiles. These findings suggest that N-Boc-N-IPA might be optimized for specific therapeutic targets through further structural modifications.

Data Table: Biological Activity Comparison

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Acetic Acid | Antibacterial | 0.16 - 0.31% | Effective against planktonic organisms |

| This compound | Potential Antibacterial | TBD | Requires further investigation |

| Related Amino Acid Derivatives | Enzyme Inhibition | Varies | Modifications can enhance activity |

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(2)11(6-8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWLWSLMCAPRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440368 | |

| Record name | N-Boc-N-isopropylamino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154509-63-4 | |

| Record name | N-Boc-N-isopropylamino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。